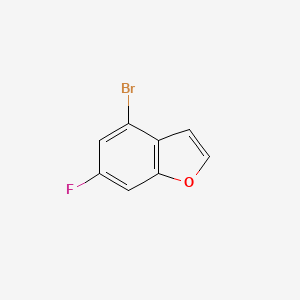

4-Bromo-6-fluoro-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETWIUONRSBTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoro 1 Benzofuran and Analogous Halogenated Benzofuran Architectures

Intramolecular Cyclization Approaches to Benzofuran (B130515) Core Systems

Intramolecular cyclization represents a primary strategy for constructing the benzofuran ring. These methods typically involve the formation of the C-O bond of the furan (B31954) ring from a suitably substituted benzene (B151609) derivative. Transition-metal catalysis has emerged as a powerful tool for these transformations, enabling high efficiency and functional group tolerance under mild conditions. researchgate.netacs.org

Palladium catalysis is a cornerstone in the synthesis of benzofurans. acs.org One prominent approach involves the intramolecular oxidative C-H/C-H coupling or dehydrogenative arylation. nih.govresearchgate.net For instance, O-aryl cyclic vinylogous esters can undergo palladium-catalyzed intramolecular coupling between the aryl and vinyl carbons to assemble the benzofuran framework. nih.govnih.gov Kinetic studies in some cases suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in these oxidative cyclizations. nih.govnih.gov

Another versatile palladium-catalyzed route is the tandem Sonogashira cross-coupling followed by intramolecular cyclization of 2-halophenols with terminal alkynes. acs.orgresearchgate.net This one-pot process efficiently constructs 2-substituted and 2,3-disubstituted benzofurans. researchgate.netresearchgate.net The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. acs.org For example, a protocol using a palladium-dihydroxyterphenylphosphine catalyst has been developed for the one-pot synthesis of disubstituted benzo[b]furans from 2-chlorophenols and alkynes.

A protocol for synthesizing silyl (B83357) benzofurans has also been established via a Pd-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes, demonstrating good functional group tolerance under mild conditions. rsc.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Precursors | Catalyst System | Key Transformation | Product Type | Reference |

| O-Aryl cyclic vinylogous esters | Pd(OAc)₂ | Dehydrogenative intramolecular arylation | Benzofuran-fused cyclohexenones | nih.gov |

| 2-Halophenols and terminal alkynes | [Pd(η³-C₃H₅)Cl]₂ / tetraphosphine ligand | Sonogashira coupling / O-heterocyclization | 2-Substituted benzofurans | acs.org |

| (E)-type 3-phenoxyacrylates | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Oxidative cyclization | Substituted benzofurans | nih.gov |

| 1,6-Enynes and disilanes | Palladium catalyst | Tandem cyclization and silylation | Silyl benzofurans | rsc.org |

Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. acs.org Copper(I)-catalyzed procedures have been developed for the coupling of o-iodophenols and aryl acetylenes to produce 2-arylbenzo[b]furans. researchgate.net These methods are often palladium-free and can tolerate a variety of functional groups without the need for expensive additives. researchgate.net

One-pot syntheses using copper catalysts can combine sequential nucleophilic addition of phenols to alkynes with an aerobic oxidative cyclization to regioselectively produce polysubstituted benzofurans. rsc.orgsemanticscholar.org Additionally, copper-catalyzed cascade reactions, such as the alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes, have been developed to create complex benzofuran-fused pyridines. dicp.ac.cn Iron(III)-catalyzed halogenation followed by a copper-catalyzed O-arylation of 1-(2-haloaryl)ketones provides another route to the benzofuran core, with evidence suggesting that even parts-per-million (ppm) levels of copper can effectively catalyze the C-O cyclization step. acs.org

Table 2: Overview of Copper(I)-Catalyzed Benzofuran Syntheses

| Precursors | Catalyst System | Key Transformation | Product Type | Reference |

| o-Iodophenols and aryl acetylenes | Copper(I) salt | Coupling/Cyclization | 2-Arylbenzo[b]furans | researchgate.net |

| Phenols and alkynes | Copper catalyst / O₂ | Nucleophilic addition / Aerobic oxidative cyclization | Polysubstituted benzofurans | rsc.org |

| 1-(2-Haloaryl)ketones | CuI (following FeCl₃ iodination) | Intramolecular O-arylation | Substituted benzofurans | acs.org |

| Aurone-derived azadienes and terminal alkynes | Cu(CH₃CN)₄BF₄/XantPhos | Alkynylation/Cyclization/Isomerization | Benzofuran-fused 1,2-dihydropyridines | dicp.ac.cn |

Rhodium catalysts have enabled novel pathways for benzofuran synthesis. A Rh(I)-catalyzed cyclization of o-alkynylphenols, followed by an intermolecular conjugate addition, can produce 2,3-disubstituted benzofurans in a one-pot, atom-economical fashion. acs.org A plausible mechanism involves the formation of a 3-rhodium benzofuran intermediate via 5-endo cyclization, which then reacts with an electrophilic alkene. acs.org

Relay catalysis combining rhodium(I) with a Brønsted acid has been utilized for the tandem arylation-cyclization of propargyl alcohols and ortho-hydroxylated arylboronic acids, leading to the chemodivergent synthesis of benzofurans. researchgate.netnih.gov Furthermore, rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds via carbene metathesis reactions has been reported as a method to synthesize 2-aminobenzofurans. acs.org

Homogeneous gold(I) catalysis is a highly effective method for activating alkynes toward nucleophilic attack, making it well-suited for benzofuran synthesis. rsc.orgrsc.org Gold(I)-catalyzed cyclization of 2-alkynylaryl ethers provides an efficient route to 2,3-disubstituted benzofurans. morressier.comrsc.org The reaction can proceed with low catalyst loading and involves the intramolecular migration of an electron-rich group, such as a p-methoxybenzyl (PMB) group. morressier.comrsc.org Similarly, O-tetrahydropyran (ROTHP) derivatives of 2-alkynylaryl phenols undergo efficient cyclization followed by the removal of the protecting group to yield benzofurans in high yields. morressier.com

A dual photoredox/gold catalysis system has also been developed for the arylative cyclization of o-alkynylphenols with aryldiazonium salts. acs.org This process occurs at room temperature and is proposed to proceed through the generation of a vinylgold(III) intermediate. acs.org

Acid-catalyzed cyclizations provide a metal-free alternative for synthesizing the benzofuran core. researchgate.net For example, iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones, constructing the benzofuran ring through a direct oxidative aromatic C-O bond formation. nih.gov This method is particularly useful for building substituted benzofuran rings. nih.gov

Brønsted acids like p-toluenesulfonic acid (p-TsOH), sometimes in combination with microwave (MW) irradiation, are also employed. researchgate.net These conditions can promote the cyclodehydration of α-aryloxy ketones to yield multisubstituted benzofurans. organic-chemistry.org

Certain rearrangement reactions can be harnessed to construct the benzofuran scaffold. One such strategy involves the rearrangement of MOM-protected 2-hydroxychalcones. nih.gov Key 2,3-dihydrobenzofuran (B1216630) intermediates formed during the reaction can be selectively transformed into different benzofuran isomers, such as 3-acylbenzofurans or 3-formylbenzofurans, depending on the reaction conditions. nih.gov

Another approach utilizes a propargyl Claisen rearrangement. A base-mediated cyclization of propargylic alcohols with aryne has been reported to proceed via a propargyl Claisen rearrangement/cycloaddition pathway, providing access to complex benzofuran scaffolds. nih.gov Additionally, a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to chloromethylene furans, which are labile intermediates that readily rearrange into benzofuran carbaldehydes under mild acidic conditions. organic-chemistry.org

Rearrangement-Mediated Benzofuran Formation

Charge-Acceleratednih.govnih.gov-Sigmatropic Rearrangements

While direct examples of charge-accelerated nih.govnih.gov-sigmatropic rearrangements for benzofuran synthesis are not extensively documented in recent literature, the broader class of sigmatropic rearrangements, particularly the iastate.eduiastate.edu-sigmatropic rearrangement, is a powerful tool. One notable strategy involves triggering a iastate.eduiastate.edu-sigmatropic rearrangement by the N-trifluoroacetylation of oxime ethers. organic-chemistry.org This method facilitates the synthesis of dihydrobenzofurans and benzofurans under mild conditions. organic-chemistry.org The reaction of O-arylhydroxylamines with ketones produces oxime ethers, which, upon acylation with trifluoroacetic anhydride (B1165640) (TFAA), undergo rearrangement. organic-chemistry.org Subsequent treatment with 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the benzofuran ring. This approach has been successfully applied to the short synthesis of natural 2-arylbenzofurans, demonstrating its utility without the need for protecting hydroxy groups. organic-chemistry.org

Rearrangements involving Sulfonium (B1226848) Intermediates

Rearrangements that proceed through sulfonium intermediates offer another pathway to the benzofuran core. A key example is the interrupted Pummerer reaction. acs.org In this type of transformation, a sulfonium ylide intermediate is generated, which then undergoes cyclization and rearrangement to form the benzofuran scaffold. acs.org Another related approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov This catalyst-free method proceeds through the formation of isomers and nucleophilic addition to create an intermediate that subsequently cyclizes to yield the aromatic benzofuran ring. nih.gov

Intermolecular Cyclization Strategies for Substituted Benzofurans

Intermolecular cyclization represents a versatile and widely employed strategy for constructing the benzofuran ring system. These methods involve the formation of key carbon-carbon and carbon-oxygen bonds from two or more separate precursor molecules. nih.govresearchgate.net Cascade reactions are particularly valuable as they allow for the formation of multiple bonds in a single transformation, enhancing efficiency and atom economy. researchgate.net

C7a–O and C3–C3a Bond Formation Approaches

The formation of the C7a–O bond is a critical step in many benzofuran syntheses. One-pot processes have been developed using nonprecious transition metal catalysts to achieve this transformation from readily available 1-aryl- or 1-alkylketones. acs.org These methods typically involve an initial regioselective, iron(III)-catalyzed halogenation of the aryl ring, followed by an intramolecular O-arylation catalyzed by either iron or copper to close the furan ring. acs.org This strategy avoids the need for pre-halogenated starting materials and has been applied to the synthesis of several natural products. acs.org

Approaches for C3–C3a bond formation are less common but integral to certain synthetic designs. The functionalization at the C3 position is often more challenging than at the C2 position. nih.gov However, palladium-catalyzed methods using directing groups like 8-aminoquinoline (B160924) have enabled the installation of various aryl and heteroaryl substituents at the C3 position via C-H activation. nih.gov

O–C2 and C2–C3 Bond Formation Approaches

The construction of the O–C2 bond is one of the most popular strategies for synthesizing the benzofuran ring. nih.gov This can be achieved through various methods, including the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones. nih.gov Similarly, the oxidative cyclization of o-alkenylphenols, such as 2-hydroxystilbenes, using catalysts like iodine(III) reagents, provides a metal-free route to 2-arylbenzofurans. nih.govorganic-chemistry.org

The formation of the C2–C3 bond can be accomplished through intramolecular cyclization of precursors like 2-alkynylphenols, which can be generated in situ from 2-haloarylalkynes. nih.gov Phosphazene bases have been shown to effectively catalyze this type of intramolecular cyclization. nih.gov Another approach involves the reaction of o-alkynylphenols with vinylogous esters, which, upon protonation with an acid like triflic acid (TfOH), generates an oxocarbenium ion that undergoes an oxa-Michael reaction to form the C2-C3 bond and complete the benzofuran ring. nih.gov

Transition-Metal-Free Catalytic Systems

Growing environmental concerns have spurred the development of transition-metal-free catalytic systems for benzofuran synthesis. nih.gov These methods often rely on base catalysis, acid catalysis, or the use of hypervalent iodine reagents.

Base-catalyzed systems are common, with reagents like potassium tert-butoxide being used to mediate the intramolecular cyclization of o-bromobenzylvinyl ketones. acs.org Another example is the use of triethylamine (B128534) in the Rap–Stoermer reaction between α-haloketones and substituted salicylaldehydes. nih.gov Brønsted acids, such as p-toluenesulfonic acid and methanesulfonic acid, can promote condensation and rearrangement reactions to yield benzofuran derivatives. nih.gov Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are effective in mediating the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. nih.govorganic-chemistry.org

| Catalyst System | Starting Materials | Product Type | Reference |

| Potassium tert-butoxide | o-bromobenzylvinyl ketones | Substituted benzofurans | acs.org |

| Triethylamine | α-haloketones, Salicylaldehydes | Benzofuran derivatives | nih.gov |

| p-Toluene sulfonic acid | Chalcones | 2,3-dihydrobenzofurans | nih.gov |

| (Diacetoxyiodo)benzene | 2-hydroxystilbenes | 2-arylbenzofurans | nih.govorganic-chemistry.org |

DMAP-Mediated Tandem Cyclization Reactions

4-Dimethylaminopyridine (DMAP) has been employed as an effective catalyst in tandem or cascade cyclization reactions to synthesize complex benzofuran derivatives. An efficient strategy has been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives using DMAP. semanticscholar.orgnih.govresearchgate.net This reaction utilizes ortho-hydroxy α-aminosulfones as substrates, which react with compounds like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. semanticscholar.orgresearchgate.net The protocol demonstrates high efficiency, excellent substrate versatility, and can be scaled up to the gram scale. semanticscholar.orgnih.gov The reaction proceeds under mild conditions, typically at room temperature in a solvent like 1,2-dichloroethane (B1671644) (DCE). researchgate.net

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield | Reference |

| ortho-hydroxy α-aminosulfone | 2-bromo-1,3-indandione | DMAP | DCE | >95% | semanticscholar.orgresearchgate.net |

| ortho-hydroxy α-aminosulfone | 5-bromo-1,3-dimethylbarbituric acid | DMAP | DCE | >85% | semanticscholar.orgresearchgate.net |

Regioselective Introduction of Halogen Substituents on the Benzofuran Scaffold

The precise placement of halogen atoms on the benzofuran ring is crucial for modulating the biological activity and chemical reactivity of the resulting molecules. The electronic properties of the benzofuran system, which is an electron-rich heterocycle, dictate the regioselectivity of electrophilic substitution reactions.

Bromination Protocols

The introduction of a bromine atom at the C4 position of a 6-fluoro-1-benzofuran precursor is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing fluoro substituent and the benzofuran ring system itself. The fluorine atom at the C6 position is an ortho-, para-director. However, the inherent reactivity of the benzofuran ring often favors substitution at the C2, C3, C5, and C7 positions.

To achieve the desired 4-bromo substitution, specific reaction conditions and brominating agents are necessary to overcome the natural reactivity patterns. While direct bromination of 6-fluoro-1-benzofuran might lead to a mixture of isomers, regioselective bromination can be influenced by factors such as the choice of solvent, temperature, and the brominating agent (e.g., Br₂, N-bromosuccinimide). For instance, electrochemical bromination has been shown to afford regioselective substitution on the benzofuran ring, with the solvent and electrolyte composition playing a crucial role in directing the substitution to specific positions, such as the C5 position. nih.gov In the case of 6-substituted benzofurans, the interplay of electronic and steric factors will ultimately determine the feasibility of selective C4 bromination.

Table 1: Regioselective Bromination of Benzofuran Derivatives

| Starting Material | Brominating Agent | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Benzofuran | NH₄Br (electrolysis) | AcOH/H₂O (100/1), 4 F/mol | 5-Bromobenzofuran, 5,7-Dibromobenzofuran | nih.gov |

Fluorination Protocols, including Anodic Fluorination

The introduction of a fluorine atom onto the benzofuran scaffold can be accomplished through several methods, including electrophilic fluorination and anodic fluorination. Electrophilic fluorinating agents, often containing an N-F bond, can react with the electron-rich benzofuran ring. researchgate.net The regioselectivity of such reactions is influenced by the electronic landscape of the substrate.

Anodic fluorination presents an alternative, reagent-free method for the introduction of fluorine. This electrochemical technique involves the oxidation of the substrate at an anode in the presence of a fluoride (B91410) salt. Studies on 3-substituted benzofuran derivatives have shown that anodic fluorination can lead to the formation of 2,3-difluoro-2,3-dihydrobenzofuran derivatives. rsc.org The reaction proceeds through a radical cation intermediate, and the regioselectivity of the fluoride attack is a key consideration. While this method has been explored for the furan ring of benzofuran, its application for the direct fluorination of the benzene ring of a pre-brominated benzofuran would require careful optimization of conditions to control the position of fluorination.

Table 2: Anodic Fluorination of Benzofuran Derivatives

| Substrate | Fluoride Salt | Solvent | Products | Reference |

|---|---|---|---|---|

| 3-Substituted Benzofurans | Various | Dimethoxyethane or Acetonitrile (B52724) | 2,3-Difluoro-2,3-dihydrobenzofuran derivatives | rsc.org |

Nucleophilic Substitution Reactions for Fluorine Incorporation

Incorporating fluorine via nucleophilic aromatic substitution (SNAr) is a powerful strategy, particularly when a suitable leaving group is present on an activated aromatic ring. In the context of synthesizing 4-bromo-6-fluoro-1-benzofuran, a hypothetical route could involve the displacement of a leaving group (such as a nitro group or another halogen) at the C6 position of a 4-bromobenzofuran (B139882) derivative with a fluoride source (e.g., KF, CsF).

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com In nucleophilic aromatic substitution, fluoride can also act as an excellent leaving group, a property that is counterintuitive based on its leaving group ability in aliphatic systems. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comstackexchange.com The application of modern photoredox catalysis has also enabled the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions. rsc.org

Advanced Functionalization and Derivatization of this compound

The presence of both a bromine atom and a C-H bond on the furan ring of this compound opens up numerous avenues for further molecular elaboration through modern synthetic methodologies.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules. rsc.org For benzofurans, the C2 position is generally the most reactive towards C-H activation due to its electronic properties. buecher.de Various transition-metal-catalyzed methods have been developed for the direct arylation, alkylation, and alkenylation of the C2-H bond of benzofurans.

For a dihalogenated substrate like this compound, C-H functionalization would likely occur selectively at the C2 position, leaving the C-Br bond intact for subsequent cross-coupling reactions. For instance, palladium-catalyzed direct arylation of benzofurans with aryl iodides has been achieved at room temperature, demonstrating tolerance for halogen substituents on the coupling partners. nih.govnsf.gov This allows for the sequential and controlled introduction of different substituents.

Table 3: C-H Functionalization of Benzofuran Derivatives

| Benzofuran Derivative | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzofuran | Aryl Iodides | Pd(OAc)₂, Ag₂O, 2-nitrobenzoic acid, HFIP, rt | 2-Arylbenzofurans | nih.gov |

| 2-Hydroxystyrenes | Iodobenzenes | Palladium catalyst | Substituted Benzofurans | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Substitution

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comwikipedia.orgorganic-chemistry.org It is a widely used method for the formation of biaryl structures. In the case of polyhalogenated heterocycles, the regioselectivity of the Suzuki coupling is a key consideration. For instance, in 3,5-dibromobenzofuran, selective coupling occurs at the C5 position, indicating that the electronic and steric environment of the halogen atom influences its reactivity. nih.gov This suggests that the C4-bromo substituent in this compound would be reactive under Suzuki conditions.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. stackexchange.comnsf.govorganic-chemistry.org It is a powerful method for the synthesis of arylalkynes. The Sonogashira reaction is generally tolerant of a wide range of functional groups, and its application to dihalogenated benzofurans would allow for the introduction of alkynyl moieties.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. buecher.delibretexts.orgnih.gov The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide. This reaction would enable the introduction of vinyl groups at the C4 position of the benzofuran core.

The regioselectivity in cross-coupling reactions of polyhalogenated heterocycles is a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst and ligands. nih.gov Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F. This differential reactivity can be exploited for the selective functionalization of polyhalogenated substrates.

Table 4: Cross-Coupling Reactions of Halogenated Benzofurans and Analogous Systems

| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromobenzofuran | Arylboronic acid | Suzuki-Miyaura | Pd catalyst, base | 3-Bromo-5-arylbenzofuran | nih.gov |

| 2-Iodophenol | Terminal alkyne | Sonogashira | Pd/Cu catalyst, base | 2-Alkynylphenol | nih.gov |

Strategies for Synthesizing Highly Substituted Benzofurans

The construction of highly substituted benzofuran rings can be approached through various synthetic routes, often involving the formation of the furan ring onto a pre-functionalized benzene core or the modification of a pre-existing benzofuran scaffold. For a target molecule like this compound, regioselectivity is a critical consideration.

A common and effective strategy involves the intramolecular cyclization of suitably substituted phenols. organic-chemistry.orgnih.gov This approach typically requires the synthesis of a phenol (B47542) precursor bearing the desired halogen substitution pattern and a side chain that can undergo cyclization to form the furan ring. For the synthesis of this compound, a potential precursor would be a derivative of 3-bromo-5-fluorophenol. ossila.com The challenge lies in the regioselective introduction of the necessary functional group for cyclization at the ortho position to the hydroxyl group.

Transition Metal-Catalyzed Intramolecular Cyclization:

Palladium- and copper-catalyzed reactions are powerful tools for the synthesis of benzofurans. organic-chemistry.orgnih.gov These methods often involve the coupling of a halogenated phenol with a suitable reaction partner, followed by an intramolecular cyclization. For instance, a 2-halophenol can be coupled with a terminal alkyne via a Sonogashira reaction, with the resulting intermediate undergoing a subsequent cyclization to form the benzofuran ring. nih.govacs.org

A one-pot synthesis of benzofurans utilizing palladium-catalyzed enolate arylation has also been reported, demonstrating broad substrate scope. organic-chemistry.org Another approach involves the iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the benzofuran structure. nih.govacs.org This method offers a pathway to highly substituted benzofurans from simple starting materials. acs.org

| Catalyst System | Starting Materials | Key Transformation | Potential Applicability |

| Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols, Propiolates | Direct oxidative cyclization | Synthesis of substituted benzofurans from readily available phenols. mdpi.com |

| Pd₂(dba)₃, Ligand | o-Halo-benzylketones | Intramolecular C-O bond formation | Formation of 2-arylbenzofurans. mdpi.com |

| CuBr (ligand-free) | Terminal alkynes, N-tosylhydrazones | Coupling/cyclization | Synthesis of a variety of substituted benzofurans. mdpi.com |

| FeCl₃ or CuCl₂ | 1-Aryl- or 1-alkylketones | Halogenation followed by O-arylation | One-pot synthesis of highly substituted benzofurans. acs.orgmdpi.com |

Radical Cyclization Strategies:

Cascade radical cyclization reactions offer an alternative route to complex benzofuran derivatives. nih.gov These reactions can be initiated by a single-electron transfer (SET) to a suitable precursor, leading to a cascade of cyclization and coupling events to form the final product. nih.gov While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general principles could be adapted for such a target.

Illustrative Synthetic Approach for this compound:

A plausible, though not explicitly documented, synthetic pathway to this compound could commence with 3-bromo-5-fluorophenol. ossila.com The key steps would involve the regioselective ortho-functionalization of this phenol to introduce a two-carbon unit, followed by cyclization.

One potential route would be the ortho-formylation of 3-bromo-5-fluorophenol, followed by a Wittig-type reaction or Horner-Wadsworth-Emmons olefination to introduce a vinyl group. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, would then yield the desired benzofuran core. The regioselectivity of the initial ortho-functionalization would be a critical factor in the success of this strategy. Directed metalation strategies could be employed to achieve the desired regiochemical outcome. organic-chemistry.org

Alternatively, a one-pot approach starting from a simpler precursor, such as a substituted ketone, could be envisioned. acs.orgmdpi.com This would involve a regioselective halogenation to introduce the bromo and fluoro substituents, followed by a metal-mediated intramolecular C-O bond formation to construct the benzofuran ring system. nih.govacs.org

| Reaction Step | Reagents and Conditions | Purpose |

| Ortho-functionalization | 1. Directed lithiation (e.g., with n-BuLi) of a protected 3-bromo-5-fluorophenol. 2. Quenching with an appropriate electrophile (e.g., DMF for formylation). | To introduce a functional group at the C2 position, which is necessary for the subsequent furan ring formation. |

| Chain Elongation | Wittig reaction or Horner-Wadsworth-Emmons olefination with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. | To introduce the remaining atoms required for the furan ring. |

| Intramolecular Cyclization | Palladium- or copper-catalyzed reaction. | To form the benzofuran ring system through C-O bond formation. |

It is important to note that while these strategies are based on established methodologies for the synthesis of substituted benzofurans, their application to the specific synthesis of this compound would require experimental validation and optimization.

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Fluoro 1 Benzofuran and Precursors

Understanding the Influence of Bromine and Fluorine on Reaction Pathways

The bromine and fluorine atoms on the 4-Bromo-6-fluoro-1-benzofuran ring have distinct electronic effects that modulate its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This can make the ring less susceptible to electrophilic attack but can activate it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.

Research has shown that the presence of halogens on the benzofuran (B130515) ring can lead to a significant increase in certain biological activities, such as anticancer properties. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA), a target in cancer therapy. nih.gov

In synthetic transformations, the differential reactivity of C-F and C-Br bonds can be exploited for selective cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids proceed through the activation of the C-F bond. beilstein-journals.orgresearchgate.netbeilstein-archives.org This allows for orthogonal coupling strategies where the C-Br bond can be functionalized independently of the C-F bond, providing a powerful tool for the synthesis of complex molecules. beilstein-journals.orgnih.gov

Analysis of Intermediate Formation in Cyclization Reactions

The formation of the benzofuran ring system often proceeds through various reactive intermediates, the nature of which dictates the final product. nih.gov Understanding the formation and stability of these intermediates is key to controlling the outcome of cyclization reactions.

Carbocation intermediates are frequently encountered in acid-catalyzed reactions of benzofuran precursors. rsc.org For instance, the synthesis of 3-formylbenzofurans from 2-hydroxychalcones proceeds through a diprotonated intermediate. nih.gov This intermediate is stabilized by the solvent and subsequently undergoes ring opening and closure to form the final product. nih.gov

In the context of C-F/C-H cross-coupling reactions, α-fluorine-stabilized carbocations have been identified as key intermediates. rsc.org These carbocations are generated by the protonation of 2-fluorobenzofurans and subsequently undergo a Friedel–Crafts-type reaction with arenes to form 2-arylbenzofurans. rsc.org The stability of these carbocation intermediates is crucial for the efficiency of the reaction.

Rearrangements involving carbocation intermediates are also known. For example, the Jacobsen rearrangement, which involves the migration of alkyl groups on multisubstituted benzenes, proceeds through carbocation intermediates. rsc.org While not directly involving this compound, these principles of carbocation chemistry are applicable to understanding potential side reactions or designing novel synthetic routes.

Sulfonium (B1226848) intermediates play a pivotal role in certain C-C bond-forming reactions, particularly in nih.govnih.gov-sigmatropic rearrangements. jst.go.jp These rearrangements are powerful tools for the synthesis of complex aromatic systems. In the context of benzofuran synthesis, a cascade reaction involving an interrupted Pummerer reaction followed by a nih.govnih.gov-sigmatropic rearrangement has been developed. jst.go.jp

This process involves the formation of a sulfonium intermediate from a phenol (B47542) and an alkenyl sulfoxide. jst.go.jp This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement with concomitant dearomatization to form a C-C bond at the ortho position of the phenol. jst.go.jp Subsequent cyclization and aromatization lead to the formation of the benzofuran ring. jst.go.jp The unique reactivity of sulfoxides is exploited in this transition-metal-free approach to synthesize C3-arylated benzofurans from benzothiophenes and phenols. manchester.ac.uk The reaction proceeds through an aryloxysulfonium salt that undergoes a spontaneous nih.govnih.gov sigmatropic rearrangement. manchester.ac.uk

While less common for the direct synthesis of benzofurans, benzyne (B1209423) intermediates, which are highly reactive species derived from aryl halides, can be involved in certain synthetic pathways. The generation of a benzyne from a di-halogenated precursor, followed by trapping with a suitable nucleophile, can lead to the formation of substituted aromatic rings. While specific examples directly involving this compound are not prevalent in the provided search results, the principles of benzyne chemistry could potentially be applied to the functionalization of the benzofuran core.

Detailed Exploration of C-F/C-H Cross-Coupling Mechanisms

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis due to its atom economy. Cross-coupling reactions involving the activation of a C-F bond and a C-H bond represent a powerful strategy for the synthesis of biaryl compounds.

In the case of 2-fluorobenzofurans, an acid-mediated intermolecular C-F/C-H cross-coupling with arenes has been developed. rsc.org Mechanistic studies indicate that the reaction proceeds through the formation of an α-fluorine-stabilized carbocation intermediate. rsc.org This intermediate is generated by the protonation of the 2-fluorobenzofuran. The subsequent step is a Friedel–Crafts-type C-C bond formation between the carbocation and the arene, followed by the elimination of hydrogen fluoride (B91410) to afford the 2-arylbenzofuran product. rsc.org

Alternatively, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids provide another route to 2-arylbenzofurans. beilstein-journals.orgnih.gov The mechanism of this reaction is thought to involve the formation of a nickelacyclopropane intermediate from the 2-fluorobenzofuran and a zero-valent nickel species. beilstein-journals.orgnih.gov This is followed by a process where fluorine elimination and transmetallation with the arylboronic acid occur simultaneously, leading to an intermediate that undergoes reductive elimination to yield the final product. beilstein-journals.org This method allows for the activation of aromatic C-F bonds under mild conditions. beilstein-journals.orgnih.gov

| Coupling Partners | Catalyst/Promoter | Key Intermediate | Product |

| 2-Fluorobenzofuran and Arene | AlCl₃ | α-Fluorine-stabilized carbocation | 2-Arylbenzofuran |

| 2-Fluorobenzofuran and Arylboronic Acid | Ni(cod)₂ / PCy₃ | Nickelacyclopropane | 2-Arylbenzofuran |

Electron-Demand Hetero-Diels-Alder Cycloaddition Mechanisms

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. Electron-poor benzofurans can act as dienophiles in normal electron-demand [4+2] cycloadditions. nih.govacs.org In these reactions, the aromatic 2,3-carbon-carbon double bond of the benzofuran participates as the dienophile. nih.govacs.org

DFT computations suggest that the Diels-Alder process involving the aromatic double bond is generally preferred over a hetero-Diels-Alder route involving a carbonyl group on the benzofuran. acs.orgresearchgate.net The reaction is believed to proceed through an asynchronous concerted transition state. acs.orgresearchgate.net However, the presence of a Lewis acid catalyst can favor a hetero-cycloaddition pathway, which may proceed through a stepwise mechanism in some cases. nih.govacs.org The reaction conditions, including the nature of the diene and the method of activation (thermal or high pressure), significantly influence the outcome and stereoselectivity of the cycloaddition. nih.govacs.org

Spectroscopic and Structural Elucidation Techniques for Halogenated Benzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 4-Bromo-6-fluoro-1-benzofuran, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and furan (B31954) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the oxygen of the furan ring. The protons on the furan ring (H-2 and H-3) typically appear in a different region compared to the protons on the benzene (B151609) ring (H-5 and H-7).

The expected ¹H NMR spectral data is summarized in the interactive table below. The coupling constants (J) provide valuable information about the connectivity of the protons. For instance, the coupling between H-2 and H-3 is typically small in benzofurans. The protons on the benzene ring will show coupling to the adjacent fluorine atom, resulting in doublet or doublet of doublets splitting patterns.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 7.6 - 7.8 | d | JH2-H3 = 2.0 - 2.5 |

| H-3 | 6.8 - 7.0 | d | JH3-H2 = 2.0 - 2.5 |

| H-5 | 7.3 - 7.5 | d | JH5-F6 = 8.0 - 9.0 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|

| C-2 | 145 - 148 | |

| C-3 | 105 - 108 | |

| C-3a | 120 - 123 | |

| C-4 | 110 - 113 | JC4-F6 = 4 - 6 |

| C-5 | 118 - 121 | JC5-F6 = 20 - 25 |

| C-6 | 160 - 163 | JC6-F6 = 240 - 250 |

| C-7 | 100 - 103 | JC7-F6 = 25 - 30 |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent protons (H-5 and H-7), resulting in a doublet of doublets, which provides definitive evidence for the substitution pattern on the benzene ring.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-O, C-F, and C-Br bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the benzofuran (B130515) ether linkage would be visible in the 1250-1050 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium |

| Aromatic C=C Stretch | 1500 - 1450 | Strong |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |

| C-F Stretch | 1150 - 1100 | Strong |

| C-O-C Symmetric Stretch | 1080 - 1030 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₈H₄BrFO) with high accuracy, thus confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for benzofurans involve the loss of CO and subsequent rearrangements of the aromatic system.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 213.94, 215.94 | Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-CO]⁺ | 185.94, 187.94 | Loss of carbon monoxide |

| [M-Br]⁺ | 135.03 | Loss of bromine radical |

| [C₇H₄FO]⁺ | 135.0246 (HRMS) | Fragment after loss of bromine |

X-ray Crystallography for Solid-State Structure Determination

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Lengths (furan) | ~1.37 Å, ~1.43 Å |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are fundamental to the purification and analysis of synthetic compounds. For halogenated benzofurans, these techniques allow for the separation of the target molecule from starting materials, byproducts, and other impurities, ensuring a high degree of purity. The choice of chromatographic method depends on the specific requirements of the separation, including the scale of purification and the nature of the impurities.

Liquid Chromatography-Mass Spectrometry (LCMS) is a highly sensitive and selective analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This method is exceptionally well-suited for the purity assessment of halogenated benzofurans like this compound, as it can separate complex mixtures and provide molecular weight information for each component. nih.gov

In a typical LCMS workflow, the sample is first injected into an HPLC system, where it passes through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reversed-phase column (e.g., C18) is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

As the separated components elute from the column, they are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a mass spectrum that can confirm the molecular weight of the target compound and help identify any impurities. The characteristic isotopic pattern of bromine (approximately equal intensity for isotopes at m/z and m/z+2) is a key feature in the mass spectrum that aids in the identification of bromine-containing compounds like this compound. researchgate.net

Detailed Research Findings:

Research on the analysis of various benzofuran derivatives has demonstrated the utility of LCMS in their characterization. nih.govresearchgate.net For instance, studies on the metabolism of 2,3-benzofuran have utilized HPLC-MS to identify metabolites, showcasing the technique's ability to handle complex biological matrices. nih.gov In the pharmaceutical industry, HPLC-MS methods have been developed for the analysis of chlorinated benzofuran intermediates, highlighting the importance of this technique in quality control. nih.gov While specific studies on this compound are not extensively detailed in the public domain, the principles derived from the analysis of analogous halogenated heterocyclic compounds are directly applicable.

The following interactive table outlines a hypothetical, yet representative, LCMS method for the purity assessment of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Drying Gas Temp | 350 °C |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 70 V |

| Scan Range (m/z) | 50 - 500 |

This table represents a typical LCMS method and may require optimization for specific instruments and samples.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. wikipedia.orgmat-cs.com It is most commonly used for the analysis and purification of macromolecules such as polymers and proteins. mat-cs.com In GPC, the stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. wikipedia.org

For a small molecule like this compound, GPC is not the primary method for purity assessment among other small molecule impurities of similar size. However, it can be a valuable technique for removing high molecular weight contaminants, such as polymeric residues or catalysts from a synthetic preparation. gilson.comgoogle.com This "cleanup" step can be crucial before subsequent high-resolution analysis or biological testing. gilson.com

Detailed Research Findings:

The application of GPC is widespread in polymer chemistry for determining molecular weight distributions. phenomenex.com In the context of small molecule purification, GPC is often employed as a sample preparation technique. For example, it can be used to remove high molecular weight substances like fats, proteins, and pigments from a sample before analysis by other chromatographic methods like GC/MS or LC/MS. gilson.com This prevents interference and potential damage to the analytical instruments. gilson.com While direct GPC analysis for the purity of this compound is not a standard approach, its utility in a broader purification strategy should not be overlooked.

Below is an interactive data table outlining a general GPC method that could be adapted for the removal of high molecular weight impurities from a sample containing this compound.

| Parameter | Condition |

| GPC System | Shimadzu Prominence GPC System or equivalent |

| Column | Polystyrene-divinylbenzene (PS-DVB) based, e.g., 300 x 7.5 mm |

| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 100 µL |

| Detector | Refractive Index (RI) or UV-Vis |

This table represents a general GPC method for sample cleanup and would need to be optimized based on the specific high molecular weight impurities present.

Computational and Theoretical Chemistry of 4 Bromo 6 Fluoro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net This method is employed to determine the optimized molecular geometry and to calculate various electronic properties that govern the behavior of 4-bromo-6-fluoro-1-benzofuran. Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov The resulting data from DFT calculations form the foundation for more detailed analyses of the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital that is vacant of electrons and relates to the molecule's ability to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized, more reactive, and is considered "softer". researchgate.net For this compound, the distribution of the HOMO and LUMO across the benzofuran (B130515) ring system, as well as the bromine and fluorine atoms, would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two methods used to assign partial charges to individual atoms in a molecule. nih.govresearchgate.net

Mulliken analysis partitions the total electron density among the atoms. NBO analysis provides a more chemically intuitive picture by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. usc.eduuni-rostock.de This analysis reveals the natural electronic configuration of each atom and allows for the study of charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de For this compound, NBO analysis would quantify the charge distribution, revealing the electrophilic or nucleophilic nature of specific atoms and the strength of the bonds within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to help interpret experimental NMR data. researchgate.net A strong correlation between the calculated and experimental spectroscopic data serves to validate the computed molecular structure. researchgate.net

Thermodynamic Properties and Reaction Energetics

Computational methods can be used to calculate key thermodynamic properties of this compound at various temperatures. semanticscholar.org Parameters such as total energy, enthalpy, entropy, and Gibbs free energy can be determined. semanticscholar.org These values are essential for assessing the stability of the molecule. Furthermore, these calculations are instrumental in studying reaction energetics, allowing for the prediction of reaction pathways, activation energies, and the determination of whether a potential chemical transformation is thermodynamically favorable.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and potential intermolecular interactions of this compound can be explored through computational modeling. The benzofuran unit is expected to be essentially planar. researchgate.net Computational analysis can identify the most stable conformers and the rotational barriers between them.

The molecule's structure allows for several types of intermolecular interactions that stabilize its crystal packing. These include:

Halogen Bonding: The bromine atom can act as an electrophilic "σ-hole" donor, forming attractive interactions with nucleophilic sites on adjacent molecules. researchgate.net

π–π Stacking: The aromatic benzofuran ring system can participate in π–π interactions with neighboring molecules. researchgate.net

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The rotationally averaged collision cross-section (CCS) is a key physicochemical property derived from these measurements that aids in the confident identification of small molecules. nih.govosti.gov

While experimental CCS data for this compound is not available, predictive models can provide accurate estimations. The table below shows predicted CCS values for a close structural isomer, 5-bromo-6-fluoro-1-benzofuran, calculated using the CCSbase prediction tool. uni.lu Due to the identical molecular formula (C₈H₄BrFO) and similar structure, the CCS values for this compound are expected to be very similar. These values are crucial for identifying the compound in complex mixtures using IM-MS.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.95024 | 135.1 |

| [M+Na]⁺ | 236.93218 | 150.4 |

| [M-H]⁻ | 212.93568 | 142.9 |

| [M+NH₄]⁺ | 231.97678 | 159.5 |

| [M+K]⁺ | 252.90612 | 140.6 |

| [M+HCOO]⁻ | 258.94116 | 157.9 |

Data sourced from PubChemLite for the isomer 5-bromo-6-fluoro-1-benzofuran. uni.lu m/z represents the mass-to-charge ratio.

Applications of 4 Bromo 6 Fluoro 1 Benzofuran and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks and Intermediates for Complex Molecular Architectures

4-Bromo-6-fluoro-1-benzofuran is a valuable building block for creating intricate organic molecules. The benzofuran (B130515) core itself is a fundamental structural unit found in numerous biologically active natural products and synthetic compounds. nih.gov The presence of the bromine atom at the C-4 position and the fluorine atom at the C-6 position enhances its utility as a synthetic intermediate.

The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C-4 position. acs.org This capability allows for the systematic extension of the molecular framework, enabling the synthesis of complex derivatives with tailored properties. For instance, coupling reactions can attach aryl, alkyl, or alkynyl groups, which are crucial for building larger, multi-cyclic systems relevant to pharmaceutical and materials science applications.

The general utility of benzofuran scaffolds as building blocks is well-established, with numerous synthetic strategies developed to assemble the core and its derivatives. nih.gov These methods provide access to a wide range of substituted benzofurans that can be used to explore chemical space in drug discovery and materials science. nih.gov

Synthetic Utility in the Construction of Diverse Heterocyclic Systems

The this compound scaffold is not only a precursor for substituted benzofurans but also serves as a template for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the benzofuran ring system, combined with the functional handles provided by the halogen substituents, facilitates the synthesis of novel polycyclic compounds.

One common strategy involves the elaboration of substituents introduced at the C-2 or C-3 positions of the furan (B31954) ring, followed by cyclization reactions to form new rings. For example, a group introduced via a coupling reaction at the C-4 position could contain a functional group that can subsequently react with a position on the benzofuran core to form a new fused ring.

Furthermore, the benzofuran moiety itself can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions involving azomethine ylides have been used with benzofuran-based substrates to generate spiro-pyrrolidine derivatives, demonstrating the scaffold's utility in constructing diverse and complex heterocyclic systems. mdpi.com The electronic nature of the 4-bromo-6-fluoro substitution pattern can influence the regioselectivity and stereoselectivity of such transformations, offering a means to control the synthesis of specific isomers. The development of these synthetic methodologies expands the range of accessible heterocyclic structures, providing new scaffolds for various applications. nih.gov

Development of Novel Scaffolds for Chemical Biology and Materials Science

The unique structural and electronic properties of this compound make it an attractive starting point for developing novel molecular scaffolds with applications in chemical biology and materials science. acs.orgresearchgate.net

The rigid, planar structure of the benzofuran core is an ideal platform for constructing ligands for supramolecular chemistry. By appending recognition motifs and binding groups through reactions at the bromine position, it is possible to design molecules capable of specific host-guest interactions or self-assembly into larger, ordered structures. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited to direct the assembly of supramolecular architectures. These tailored ligands are valuable tools for creating sensors, molecular machines, and novel catalytic systems.

Benzofuran derivatives are increasingly being explored for their applications in materials science, particularly in the field of organic electronics. researchgate.net Thiophene-containing benzofuran derivatives have been utilized in the construction of organic field-effect transistors (OFETs) and other photoelectronic devices. acs.org

The this compound scaffold is a promising precursor for such materials. The bromine atom allows for its incorporation into polymeric structures via polymerization reactions like Suzuki or Stille coupling. The presence of both electron-withdrawing (fluoro) and polarizable (bromo) substituents can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials. This modulation is critical for designing organic semiconductors with specific charge-transport properties for use in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.net

The table below illustrates the potential of benzofuran derivatives in creating functional materials.

| Derivative Class | Potential Application | Synthetic Strategy |

| Thiophene-Substituted Benzofurans | Organic Field-Effect Transistors (OFETs) | Cross-coupling reactions |

| Aryl-Substituted Benzofurans | Organic Light-Emitting Diodes (OLEDs) | Suzuki or Stille coupling |

| Benzofuran-Containing Polymers | Organic Photovoltaics (OPVs) | Polymerization via cross-coupling |

This table presents potential applications based on the known utility of the broader benzofuran class.

Strategies for Parallel Synthesis Employing Benzofuran Scaffolds

The benzofuran scaffold is well-suited for the application of parallel synthesis and combinatorial chemistry techniques to generate large libraries of related compounds for high-throughput screening. nih.gov Such strategies are essential in the drug discovery process for rapidly identifying molecules with desired biological activity.

A typical parallel synthesis approach would utilize a common intermediate, such as this compound, and subject it to a variety of reaction conditions and building blocks in a multi-well format. For example, an array of boronic acids could be reacted with the parent scaffold in a series of parallel Suzuki coupling reactions to generate a library of 4-aryl-6-fluoro-1-benzofurans. Subsequent diversification could be achieved by modifying other positions on the benzofuran ring.

The development of robust and high-yielding synthetic transformations is crucial for the success of these library synthesis efforts. acs.orgnih.gov The reactivity of the C-Br bond in this compound makes it an excellent anchor point for such diversification strategies, enabling the efficient exploration of the chemical space around the benzofuran core. nih.gov

The table below outlines a hypothetical parallel synthesis scheme starting from this compound.

| Reaction Step | Reagent Type | Resulting Diversity |

| Step 1: C-4 Diversification | Array of Boronic Acids (R¹-B(OH)₂) | Library of 4-Aryl-6-fluoro-1-benzofurans |

| Step 2: C-2 Functionalization | Array of Electrophiles (E⁺) | Library of 2-substituted-4-Aryl-6-fluoro-1-benzofurans |

| Step 3: Further Modification | Various coupling partners (R²) | Highly diverse library with multiple points of modification |

This table illustrates a conceptual strategy for generating a chemical library based on the subject compound.

Future Research Trajectories and Unexplored Synthetic Avenues for Halogenated Benzofurans

Addressing Challenges in the Synthesis of Highly Functionalized Benzofurans

The synthesis of highly functionalized benzofurans, especially those bearing multiple halogen substituents like 4-Bromo-6-fluoro-1-benzofuran, is often hampered by issues of regioselectivity, substrate scope, and functional group tolerance. researchgate.net Traditional methods may require harsh conditions, limiting the complexity of the molecules that can be prepared. scienceopen.com Future research must focus on overcoming these hurdles.

A primary challenge lies in controlling the regioselectivity during the construction of the benzofuran (B130515) core when the benzene (B151609) ring is substituted with different halogens. The distinct electronic effects of bromine and fluorine atoms influence the reactivity of the starting materials, making selective bond formation difficult. Developing synthetic routes that allow for precise, tunable substitution patterns is a key goal. researchgate.net Furthermore, many existing protocols are not readily scalable for industrial applications. acs.org

Strategies to address these challenges include the development of novel C-H activation and functionalization techniques. nih.gov These methods offer a more direct and atom-economical approach to creating complex benzofuran structures. For instance, palladium-catalyzed C-H arylation combined with transamidation chemistry has emerged as a powerful tool for accessing elaborate benzofuran-2-carboxamide (B1298429) derivatives. researchgate.net Another promising avenue is the use of cascade reactions, where multiple bonds are formed in a single operation, thereby increasing efficiency and reducing waste. nih.gov Radical cyclization cascades, for example, have been used to construct complex polycyclic benzofurans that would be difficult to prepare otherwise. nih.gov

Exploring Novel Catalytic Systems for Efficient Benzofuran Formation

Catalysis is central to the modern synthesis of benzofurans. While palladium- and copper-based catalysts are widely used, particularly in Sonogashira coupling and intramolecular cyclization reactions, there is a continuous need for more efficient, robust, and versatile catalytic systems. nih.govacs.orgrsc.org Future research should explore a broader range of transition metals and catalyst designs to improve yields, reduce catalyst loading, and expand the scope of accessible halogenated benzofurans.

Recent advancements have highlighted the potential of other transition metals such as rhodium, gold, nickel, and ruthenium in benzofuran synthesis. nih.govacs.org Rhodium-based catalysts, for instance, have been used for the selective synthesis of C4-functionalized benzofurans and in relay catalysis to generate diverse benzofuran skeletons. nih.govacs.org Gold-promoted catalysis has enabled the formation of the benzofuran nucleus from alkynyl esters and quinols. nih.govacs.org Indium(III) halides have also been shown to effectively catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzofurans. organic-chemistry.org

The development of bimetallic catalytic systems, where two different metals work in synergy, is another exciting frontier. acs.org For example, palladium-copper systems are employed in Sonogashira coupling reactions to synthesize benzofuran derivatives from terminal alkynes and iodophenols. nih.govacs.org The design of new ligands is also critical for enhancing catalyst performance, stability, and selectivity, particularly for challenging substrates like di-halogenated phenols.

| Catalyst System | Reaction Type | Advantages for Halogenated Benzofurans | Key Research Directions |

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira, Suzuki), C-H Activation, Enolate Arylation | High efficiency, well-established reactivity. rsc.orgorganic-chemistry.org | Developing catalysts with higher tolerance for multiple halogen substituents; lowering catalyst loading. |

| Copper (Cu) | Coupling/Cyclization, O-Arylation | Cost-effective, effective in C-O bond formation. nih.govmdpi.com | Exploring ligand-free systems and applications in multicomponent reactions. nih.gov |

| Rhodium (Rh) | C-H Activation, Annulation, Vinylene Transfer | High selectivity for specific positions (e.g., C4). nih.govacs.org | Investigating relay catalysis for complex cascades and asymmetric synthesis. |

| Gold (Au) | Hydroalkoxylation, Cascade Reactions | Carbophilic activation of alkynes under mild conditions. mdpi.com | Designing tandem reactions for rapid assembly of the core structure. researchgate.net |

| Nickel (Ni) | Nucleophilic Addition Activation | Provides alternative reactivity pathways. acs.org | Expanding the substrate scope for nickel-catalyzed benzofuran synthesis. |

Advanced Mechanistic Elucidation of Complex Rearrangement and Cyclization Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The formation of the benzofuran ring often involves complex reaction cascades, including cyclizations, rearrangements, and tandem reactions. rsc.org For halogenated precursors like those needed for this compound, the electronic influence of the halogen substituents on reaction intermediates and transition states adds another layer of complexity.

Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail. Kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates can provide valuable insights. For example, detailed mechanistic studies have been reported for the gold-catalyzed oxyboration of alkynes to form borylated benzofurans. mdpi.com Similarly, understanding the cascade sequence of intramolecular cyclopropanation and rearrangement in rhodium-catalyzed reactions is key to controlling the final product. mdpi.com Unraveling the precise mechanism of palladium-catalyzed tandem Heck reaction/oxidative cyclization sequences remains an area for further investigation. nih.gov

Leveraging Computational Methods for De Novo Design of Benzofuran Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic design. nih.govresearchgate.net For the synthesis of halogenated benzofurans, computational methods can be leveraged in several ways to accelerate the development of new and improved synthetic routes.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum mechanical methods can model reaction pathways and transition states. researchgate.net This allows chemists to predict how substituents, such as the bromo and fluoro groups in this compound's precursors, will direct the outcome of a reaction, saving significant experimental time and resources.

Catalyst Design: Computational screening can be used to design new ligands and catalysts with enhanced activity and selectivity for specific transformations. By modeling the interaction between the catalyst, substrates, and reagents, researchers can identify promising catalyst structures before committing to their synthesis. nih.gov

Mechanism Elucidation: As mentioned previously, computational studies can complement experimental work to provide a detailed picture of complex reaction mechanisms. For instance, computational analysis has supported mechanisms involving indium(III) π-Lewis acid activation of alkynes in benzofuran synthesis. mdpi.com

De Novo Route Design: In the future, increasingly sophisticated algorithms may be able to propose entirely new synthetic routes to target molecules like this compound, starting from simple, commercially available materials.

Molecular docking and other computational tools are already used to study the binding of benzofuran derivatives to biological targets, guiding the design of new therapeutic agents. nih.govresearchgate.net Applying this predictive power to the synthesis itself is the next logical step.

Q & A

Q. What are the key methodologies for synthesizing 4-Bromo-6-fluoro-1-benzofuran?

A two-step approach is commonly employed:

- Step 1 : Bromination of a fluorobenzofuran precursor. For example, bromine substituents can be introduced via electrophilic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Step 2 : Halogenation optimization. The fluorine atom is typically introduced earlier due to its ortho/para-directing effects, which influence bromine placement. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid over-bromination .

Validation : Monitor reaction progress using TLC and confirm regiochemistry via ¹H/¹³C NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated?

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing arrangements. For example, the bromine and fluorine positions can be confirmed via electron density maps .

- Spectroscopy : ¹⁹F NMR detects fluorine environments (δ ~ -110 ppm for aromatic F), while ¹H NMR reveals coupling patterns between adjacent protons. IR spectroscopy identifies C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Q. What are the dominant reactivity patterns of this compound?

- Electrophilic substitution : The bromine atom deactivates the ring, directing further substitution to the 5-position (meta to Br). Fluorine’s electron-withdrawing effect enhances this regioselectivity.

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids replaces bromine, enabling aryl-aryl bond formation. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective bromination in polyhalogenated benzofurans?

- Computational guidance : Density Functional Theory (DFT) calculates activation energies for bromination at competing positions (e.g., 4 vs. 6). Frontier molecular orbital analysis (HOMO/LUMO) predicts reactivity .

- Experimental tuning : Adjust solvent polarity (e.g., DMF vs. DCM) to stabilize transition states. For example, polar aprotic solvents favor bromine insertion at the 4-position by stabilizing charge separation .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

- Case example : If X-ray data suggests a planar benzofuran ring but NMR shows unexpected dihedral angles, consider dynamic effects (e.g., ring puckering in solution). Perform variable-temperature NMR to detect conformational flexibility .

- Multi-method validation : Combine powder XRD, solid-state NMR, and computational modeling (e.g., molecular dynamics) to reconcile discrepancies .

Q. What computational tools predict the electronic effects of bromine/fluorine substituents?

- DFT studies : Use Gaussian or ORCA software to calculate partial charges, electrostatic potential maps, and Hammett constants (σₚ for Br: +0.23; σₘ for F: +0.34). These parameters guide predictions of reactivity and intermolecular interactions (e.g., halogen bonding) .

- Docking simulations : For biological studies, model interactions with target proteins (e.g., kinases) to assess steric and electronic compatibility of the bromine/fluorine motifs .

Q. How can structure-activity relationships (SAR) be explored for benzofuran derivatives?

- Analog synthesis : Prepare derivatives with halogen substitutions at alternative positions (e.g., 5-Br-7-F) and compare bioactivity profiles. Use cytotoxicity assays (e.g., MTT) and IC₅₀ determinations .

- Pharmacophore mapping : Identify critical substituent positions using 3D-QSAR models. For example, bromine may enhance hydrophobic binding, while fluorine improves metabolic stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.